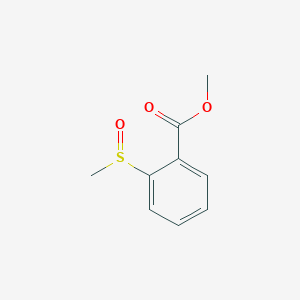

2-(Metilsulfinil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Methyl 2-(methylsulfinyl)benzenecarboxylate is used in various scientific research applications:

Métodos De Preparación

The synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate typically involves the oxidation of Methyl 2-(methylthio)benzenecarboxylate. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective oxidation of the sulfur atom to the sulfoxide group .

Análisis De Reacciones Químicas

Methyl 2-(methylsulfinyl)benzenecarboxylate undergoes various chemical reactions, including:

Mecanismo De Acción

The mechanism of action of Methyl 2-(methylsulfinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparación Con Compuestos Similares

Methyl 2-(methylsulfinyl)benzenecarboxylate can be compared with similar compounds such as:

Methyl 2-(methylsulfonyl)benzenecarboxylate: This compound has a sulfone group instead of a sulfoxide group, making it more oxidized and potentially more reactive in certain chemical reactions.

Methyl 2-(methylthio)benzenecarboxylate: This compound has a sulfide group instead of a sulfoxide group, making it less oxidized and more prone to oxidation reactions.

Methyl 2-(methylsulfanyl)benzoate: This compound has a similar structure but with a different functional group, leading to different reactivity and applications.

Methyl 2-(methylsulfinyl)benzenecarboxylate is unique due to its specific sulfoxide group, which provides distinct chemical properties and reactivity compared to its analogs .

Actividad Biológica

Methyl 2-(methylsulfinyl)benzenecarboxylate, with the chemical formula C₉H₁₀O₃S, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted at the 2-position with a methyl sulfinyl group (SOCH₃) and a methoxycarbonyl group (COOCH₃). This unique structure suggests various reactivity patterns that can be exploited in biological contexts.

Biological Activities

Research indicates that Methyl 2-(methylsulfinyl)benzenecarboxylate exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in the development of antimicrobial agents.

- Enzyme Inhibition : The compound is known to interact with enzymes, potentially inhibiting their activity through stable complex formation. This characteristic is particularly valuable in drug development targeting specific enzyme pathways .

The mechanism through which Methyl 2-(methylsulfinyl)benzenecarboxylate exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions with active sites on proteins, leading to modulation of their activity. This interaction is crucial for understanding how the compound can be utilized therapeutically.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of Methyl 2-(methylsulfinyl)benzenecarboxylate:

- Enzyme Interaction Studies : Research has demonstrated that this compound can inhibit certain enzymes by binding to their active sites, thus preventing substrate access and subsequent reactions. For example, docking studies have shown promising results regarding its binding affinity to specific protein targets.

- Antimicrobial Efficacy : In vitro studies have reported the compound's effectiveness against various bacterial strains. For instance, Methyl 2-(methylsulfinyl)benzenecarboxylate exhibited significant inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.

- Synthesis and Functionalization : The compound serves as an intermediate in organic synthesis, allowing for further functionalization that can enhance its biological activity. This aspect is particularly relevant in medicinal chemistry where modifications can lead to improved therapeutic profiles .

Data Table of Biological Activities

Propiedades

IUPAC Name |

methyl 2-methylsulfinylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYIFWRUTZGOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377206 |

Source

|

| Record name | Methyl 2-(methanesulfinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4850-73-1 |

Source

|

| Record name | Methyl 2-(methanesulfinyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.